molecular formula C14H31NO2Sn B14312872 Tributyl(1-nitroethyl)stannane CAS No. 111860-50-5

Tributyl(1-nitroethyl)stannane

Cat. No.: B14312872
CAS No.: 111860-50-5
M. Wt: 364.11 g/mol
InChI Key: FMCXFYDYTSOMEV-UHFFFAOYSA-N
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Description

Tributyl(1-ethoxyvinyl)stannane is an organostannane compound with the molecular weight of 361.15 g/mol. It features a vinyl group (C=C) attached to a tin atom (Sn) via an ethoxy (OC₂H₅) linkage. This compound has found applications in various synthetic processes due to its reactivity and versatility.

Preparation Methods

a. Synthetic Routes

Tributyl(1-ethoxyvinyl)stannane can be synthesized through Stille coupling reactions. One common approach involves coupling a vinyl triflate with the stannane, followed by hydrolysis to yield the desired product .

b. Reaction Conditions

The reaction typically occurs under palladium-catalyzed conditions. The vinyl group acts as a nucleophile, participating in cross-coupling reactions with various electrophiles.

c. Industrial Production

While not widely used in large-scale industrial production, this compound serves as a valuable reagent in research and development laboratories.

Chemical Reactions Analysis

Tributyl(1-ethoxyvinyl)stannane undergoes several types of reactions:

    Stille Coupling: Reacts with vinyl triflates to form α,β-unsaturated ketones.

    Conversion of Acid Chlorides: Converts acid chlorides to α-oxygenated enones.

Common reagents include palladium catalysts, sulfoxides, α-haloethers, and chlorocyclobutenones. The major products depend on the specific reaction conditions.

Scientific Research Applications

a. Chemistry

Researchers use this compound as an electrophilic methyl ketone equivalent. It has been employed in the synthesis of complex molecules, including 13-oxophorbines (related to chlorophyll) .

b. Biology and Medicine

While not directly used in biological or medical applications, its reactivity makes it valuable for designing new compounds with potential biological activity.

c. Industry

Limited industrial applications exist, but its role in synthetic chemistry remains significant.

Mechanism of Action

The exact mechanism by which tributyl(1-ethoxyvinyl)stannane exerts its effects is context-dependent. It participates in various reactions, influencing the formation of specific products. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Tributyl(1-ethoxyvinyl)stannane shares similarities with other organostannanes, such as tributyltin hydride (Bu₃SnH) and tributyl(vinyl)tin (Bu₃SnC=CH₂)[2,3]. Its unique feature lies in the ethoxyvinyl group, which distinguishes it from related compounds.

Properties

CAS No.

111860-50-5

Molecular Formula

C14H31NO2Sn

Molecular Weight

364.11 g/mol

IUPAC Name

tributyl(1-nitroethyl)stannane

InChI

InChI=1S/3C4H9.C2H4NO2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H3;

InChI Key

FMCXFYDYTSOMEV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)[N+](=O)[O-]

Origin of Product

United States

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